molecular formula C37H45BrN2O3 B12411755 Anticancer agent 25

Anticancer agent 25

Katalognummer: B12411755
Molekulargewicht: 645.7 g/mol
InChI-Schlüssel: CWISSTVNSNYSFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticancer agent 25 is a promising compound in the field of oncology, known for its potent activity against various cancer cell lines. This compound has garnered significant attention due to its ability to inhibit cancer cell proliferation and induce apoptosis, making it a valuable candidate for cancer therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Step 1: Formation of the core structure through a condensation reaction between a benzene derivative and a pyrazine derivative.

    Step 2: Functionalization of the core structure via halogenation, followed by nucleophilic substitution to introduce specific functional groups.

    Step 3: Final modifications to enhance the compound’s bioactivity, such as methylation or acetylation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools .

Analyse Chemischer Reaktionen

Types of Reactions: Anticancer agent 25 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its bioactivity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties.

Wissenschaftliche Forschungsanwendungen

Anticancer agent 25 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and colon cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Wirkmechanismus

The mechanism of action of anticancer agent 25 involves multiple pathways:

    Molecular Targets: The compound targets specific proteins involved in cell proliferation and survival, such as kinases and transcription factors.

    Pathways Involved: It inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell growth and increased apoptosis.

Vergleich Mit ähnlichen Verbindungen

Anticancer agent 25 can be compared with other similar compounds, such as:

    Anticancer agent 24: Known for its strong activity against leukemia cells but with higher toxicity.

    Anticancer agent 26: Exhibits similar bioactivity but with a different mechanism of action, targeting the MAPK/ERK pathway.

Uniqueness: this compound stands out due to its dual mechanism of action, targeting both the PI3K/Akt/mTOR pathway and inducing DNA damage. This dual approach enhances its efficacy and reduces the likelihood of resistance development .

Eigenschaften

Molekularformel

C37H45BrN2O3

Molekulargewicht

645.7 g/mol

IUPAC-Name

17-methoxy-N-octyl-21-[(4-propan-2-ylphenyl)methyl]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-amine;bromide

InChI

InChI=1S/C37H44N2O3.BrH/c1-5-6-7-8-9-10-18-38-36-32-23-39-19-17-28-21-34-35(42-24-41-34)22-30(28)37(39)31(29(32)15-16-33(36)40-4)20-26-11-13-27(14-12-26)25(2)3;/h11-16,21-23,25H,5-10,17-20,24H2,1-4H3;1H

InChI-Schlüssel

CWISSTVNSNYSFG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC1=C(C=CC2=C(C3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)CC6=CC=C(C=C6)C(C)C)OC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.